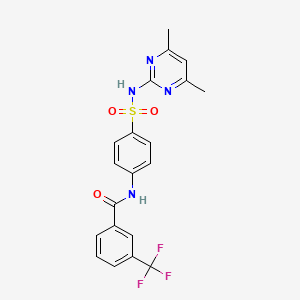
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H17F3N4O3S and its molecular weight is 450.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C21H22N4O4S
- Molecular Weight : 426.49 g/mol
- CAS Number : 328027-12-9
The compound features a trifluoromethyl group and a sulfamoyl moiety, which are significant for its biological interactions. The pyrimidine derivative contributes to its pharmacological profile.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit promising antitumor activity. For instance, studies have shown that derivatives containing benzimidazole and benzothiazole nuclei can inhibit the proliferation of various cancer cell lines, including A549, HCC827, and NCI-H358.
Case Study: Antitumor Efficacy
In a study assessing the efficacy of related compounds, the following results were observed:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | NCI-H358 | 6.48 ± 0.11 | 2D |
| Compound C | HCC827 | 20.46 ± 8.63 | 3D |
The compounds demonstrated higher cytotoxicity in two-dimensional assays compared to three-dimensional models, suggesting that the compound's effectiveness may vary based on the cellular environment .
Antimicrobial Activity
In addition to antitumor properties, related compounds have also shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves binding to DNA and inhibiting DNA-dependent enzymes.
Antimicrobial Efficacy Table
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Saccharomyces cerevisiae | 64 μg/mL |
These findings suggest that the compound may serve as a dual-action agent in treating infections while also targeting tumor cells .
The biological activity of this compound is attributed to several mechanisms:
- DNA Binding : The compound interacts with DNA, primarily binding within the minor groove. This interaction can inhibit the function of DNA-dependent enzymes.
- Cell Cycle Arrest : By interfering with DNA synthesis, these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The antitumor activity may also involve triggering apoptosis in malignant cells through various signaling pathways.
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3S/c1-12-10-13(2)25-19(24-12)27-31(29,30)17-8-6-16(7-9-17)26-18(28)14-4-3-5-15(11-14)20(21,22)23/h3-11H,1-2H3,(H,26,28)(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLJDZAWZJJBOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














